7-bromo-5-nitro-1H-isochromen-1-one
Description
7-Bromo-5-nitro-1H-isochromen-1-one is a substituted isochromenone derivative featuring a bromine atom at position 7 and a nitro group at position 5 on the fused benzene ring. The bromine and nitro substituents are electron-withdrawing groups (EWGs), which influence the compound’s electronic properties, reactivity, and interactions in biological systems.
Properties
Molecular Formula |
C9H4BrNO4 |
|---|---|
Molecular Weight |
270.04 g/mol |
IUPAC Name |
7-bromo-5-nitroisochromen-1-one |
InChI |
InChI=1S/C9H4BrNO4/c10-5-3-7-6(1-2-15-9(7)12)8(4-5)11(13)14/h1-4H |
InChI Key |
LKCRTCQTGYPVNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=O)C2=C1C(=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Bromo-1H-Isochromen-1-One (CAS 245677-36-5)
- Structure : Bromine at position 5; lacks the nitro group at position 6.
- Molecular Formula : C₉H₅BrO₂; Molecular Weight: 229.04 g/mol .
- Key Differences: Substitution Pattern: Bromine at C5 vs. C7 in the target compound.
- Synthesis: Not detailed in evidence, but brominated isochromenones are typically synthesized via halogenation or cyclization reactions .
7-Bromo-3,3a-Dihydrocyclopenta[b]Chromen-1(2H)-One (4b)
- Structure : Bromine at position 7; fused cyclopentane ring; lacks nitro group.
- Molecular Formula : C₁₂H₁₁BrO₂; Molecular Weight: 275.12 g/mol .
- Key Differences: Ring System: Cyclopenta[b]chromenone vs. planar isochromenone. Reactivity: The fused cyclopentane may sterically hinder reactions at the ketone or benzene ring.
- Synthesis : Microwave-assisted condensation of 5-bromo-2-hydroxybenzaldehyde and 2-cyclopenten-1-one in acidic medium .
6-(5-Bromo-2-Methoxybenzylamino)-7-Hydroxy-4-Methyl-2H-Chromen-2-One
- Structure: Bromine on a benzylamino side chain; chromenone core with hydroxy and methoxy groups.
- Molecular Formula: C₁₈H₁₆BrNO₄; Molecular Weight: 390.24 g/mol.
- Key Data :
- Key Differences: Functional Groups: Amino and hydroxy substituents enhance hydrogen-bonding capacity, unlike the nitro group in the target compound.
5-Bromo-7-Fluoroisoindolin-1-One (CAS 957346-37-1)
- Structure: Isoindolinone core with bromine (C5) and fluorine (C7).
- Molecular Formula: C₈H₅BrFNO; Molecular Weight: 230.03 g/mol .
- Key Differences: Core Heterocycle: Isoindolinone (six-membered ring with two nitrogens) vs. isochromenone (oxygen-containing fused ring). Substituent Effects: Fluorine’s electronegativity may mimic nitro’s electron withdrawal but with weaker intensity.
Data Table: Comparative Analysis of Brominated Heterocycles
Discussion of Substituent Effects
- Bromine vs. Nitro Groups : Bromine (moderate EWG) primarily induces steric effects and polarizability, while nitro groups (strong EWG) significantly reduce electron density, altering reactivity in nucleophilic/electrophilic reactions.
- Positional Isomerism : Bromine at C5 vs. C7 (as in the target compound) may influence regioselectivity in further functionalization or binding to biological targets.
- Synthetic Challenges: Introducing nitro groups to brominated isochromenones may require controlled nitration conditions to avoid over-oxidation or ring degradation.
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